molecular formula C9H8ClNO4 B1428441 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid CAS No. 1200497-77-3

3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

Cat. No.: B1428441
CAS No.: 1200497-77-3
M. Wt: 229.62 g/mol
InChI Key: ZPFBWRGNNLLCMD-UHFFFAOYSA-N
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Description

3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid (CAS 1200497-77-3) is a high-purity pyridine derivative offered for research and development purposes. This compound, with a molecular formula of C9H8ClNO4 and a molecular weight of 229.62 g/mol, is a versatile building block in organic synthesis . Its structure features both a carboxylic acid and an ethyl ester (ethoxycarbonyl) group on the pyridine ring, which is also substituted with a chlorine atom at the 3-position. This multi-functional architecture allows researchers to utilize it as a key precursor in various chemical transformations, particularly in the synthesis of more complex heterocyclic systems . The presence of these distinct reactive sites makes it especially valuable in medicinal chemistry for constructing potential active pharmaceutical ingredients (APIs) and in material science. With a typical purity of 95% or higher, it is suitable for demanding synthetic applications . This product is strictly for research and development and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

3-chloro-5-ethoxycarbonylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(14)5-3-6(10)7(8(12)13)11-4-5/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFBWRGNNLLCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735156
Record name 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid
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Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200497-77-3
Record name 5-Ethyl 3-chloro-2,5-pyridinedicarboxylate
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Record name 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid
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Record name 3-chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid
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Biological Activity

3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid (CAS No. 1200497-77-3) is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a chloro substituent and an ethoxycarbonyl group, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C9H8ClNO4
  • Molecular Weight : 233.62 g/mol
  • Canonical SMILES : CC(=O)OCC1=C(C=CN=C1C(=O)O)Cl

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound has shown potential as an inhibitor of various enzymes, particularly in the context of viral infections and metabolic disorders.

Antiviral Activity

Recent studies indicate that derivatives of pyridine compounds, including this compound, exhibit significant antiviral properties. For instance, related compounds have been reported to inhibit the SARS-CoV-2 3CLpro enzyme, which is crucial for viral replication. The inhibition mechanism involves covalent modification of the active site cysteine residue, thereby preventing substrate access and subsequent viral replication .

Enzyme Inhibition

The compound has demonstrated inhibitory effects on several key enzymes:

  • Carbonic Anhydrase (CA) : Inhibitory constants (Ki) for human CA isoforms I and II range from 13.90 to 41.46 nM, indicating strong binding affinity .
  • Acetylcholinesterase (AChE) : The compound showed moderate inhibition with Ki values ranging from 280.92 to 1370.01 nM .

Case Studies

  • SARS-CoV-2 Inhibition : A study explored the structure-activity relationship of pyridine derivatives against SARS-CoV-2 proteases. Compounds similar to this compound exhibited IC50 values in the low nanomolar range, highlighting their potential as antiviral agents .
  • Antimicrobial Activity : Research on related compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Tables

Biological ActivityValue/RangeReference
IC50 against SARS-CoV-2 3CLproLow nanomolar range
Ki for hCA I13.90 - 41.46 nM
Ki for hCA II12.82 - 49.95 nM
AChE Inhibition Ki280.92 - 1370.01 nM

Safety and Toxicity

While exploring the biological applications of this compound, it is essential to consider its safety profile. Preliminary assessments indicate that this compound may exhibit harmful effects if ingested or inhaled; however, detailed toxicological studies are necessary to fully understand its safety and hazard classifications .

Comparison with Similar Compounds

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid

Structure : Chlorine (position 3), trifluoromethyl (-CF₃, position 5), carboxylic acid (position 2).
Key Properties :

  • Molecular Formula: C₇H₃ClF₃NO₂; Molecular Weight: 225.55 g/mol .
  • Crystal Structure : Triclinic system with hydrogen-bonded dimers forming a layered packing arrangement .
  • Thermochemical Stability : Computational studies indicate high conformational stability due to electron-withdrawing -CF₃, which enhances resonance with the pyridine ring .
  • Applications : Degradation product of fluopicolide fungicide; used in metal complexes for medicinal chemistry (e.g., SARS-CoV-2 protease inhibitors) .
  • Safety : Causes skin/eye irritation; respiratory precautions required .

Comparison with Target Compound :

  • Higher thermal stability due to strong C-F bonds .

3-Acetyl-5-chloro-2-pyridinecarboxylic Acid

Structure : Chlorine (position 3), acetyl (-COCH₃, position 5), carboxylic acid (position 2).
Key Properties :

  • Molecular Formula: C₈H₆ClNO₃; Molecular Weight: 199.59 g/mol .
  • Reactivity : The acetyl group may undergo nucleophilic substitution or act as a directing group in further functionalization.

Comparison with Target Compound :

  • The acetyl group is less electron-withdrawing than -COOEt, possibly reducing acidity of the carboxylic acid moiety.
  • Smaller steric bulk compared to -COOEt could enhance coordination flexibility in metal complexes .

5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic Acid

Structure : Chlorine (position 5), ether-linked 2-methylpyridine (position 2), carboxylic acid (position 3).
Key Properties :

  • Molecular Formula : C₁₃H₁₀ClN₂O₃; InChIKey : UKIFTEMYMAVDFQ-UHFFFAOYSA-N .
  • Applications : Pharmaceutical intermediate; structural complexity enables diverse binding modes in drug design .

Comparison with Target Compound :

  • Ether linkage introduces conformational rigidity, contrasting with the ester (-COOEt) group’s rotational freedom.
  • Positional differences (carboxylic acid at position 3 vs.

5-Chloro-2-hydroxy-6-methylpyridine-3-carboxylic Acid

Structure : Chlorine (position 5), hydroxyl (-OH, position 2), methyl (-CH₃, position 6), carboxylic acid (position 3).
Key Properties :

  • Synonym: 5-Chloro-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid .
  • Reactivity : Hydroxyl group participates in tautomerism and hydrogen bonding, affecting solubility and crystal packing.

Comparison with Target Compound :

  • Hydroxyl group increases acidity compared to ethoxycarbonyl, influencing pharmacokinetic properties in drug candidates.

Key Findings and Implications

  • Electronic Effects : Electron-withdrawing groups (-CF₃, -COOEt) enhance stability and acidity of the carboxylic acid, critical for ligand design in catalysis .
  • Steric and Solubility Profiles : Bulky substituents (e.g., -COOEt) reduce solubility but improve binding specificity in agrochemicals .
  • Safety Considerations : Halogenated pyridines often require stringent handling protocols due to irritation risks .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via halogenation and esterification of pyridinecarboxylic acid derivatives. For example, analogous syntheses of substituted pyridinecarboxylic acids involve reacting chlorinated precursors (e.g., 5-chloroquinolinic acid) with benzene derivatives under Friedel-Crafts conditions . To improve yields:
  • Optimize stoichiometry of reactants (e.g., molar ratio of chlorinating agents to pyridine intermediates).
  • Use catalysts such as Pd or Cu for coupling reactions .
  • Monitor temperature gradients during cyclization steps to avoid decomposition.
    Data Table : Example Reaction Conditions from Literature
PrecursorCatalystSolventYieldReference
5-Chloroquinolinic acidNoneBenzene31%
Halogenated pyridinePd(OAc)₂DMF45–55%

Q. How can the purity of this compound be assessed and enhanced post-synthesis?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to separate impurities .
  • Recrystallization : Dissolve in hot ethanol, filter, and cool to −20°C to obtain high-purity crystals (>95% by HPLC) .
  • Spectroscopic Validation : Cross-check purity via ¹H/¹³C NMR and FT-IR to confirm absence of residual solvents or byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • X-ray Crystallography : Resolve molecular geometry and confirm substituent positions (e.g., Cl and ethoxycarbonyl groups) .
  • NMR Analysis : Use ¹H NMR (δ 8.2–8.5 ppm for pyridine protons) and ¹³C NMR (δ 165–170 ppm for carboxylic acid C=O) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected shifts in NMR or IR) be resolved during structural analysis?

  • Methodological Answer :
  • Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotational isomerism) affecting peak splitting .
  • Crystallographic Refinement : Use SHELXL for high-resolution X-ray data to resolve ambiguities in bond lengths/angles .

Q. What strategies are effective for studying supramolecular interactions (e.g., hydrogen bonding or π-stacking) in coordination complexes of this compound?

  • Methodological Answer :
  • Single-Crystal Analysis : Identify intermolecular H-bonds (e.g., carboxylic acid O–H⋯Npyridine interactions) using CSD surveys .
  • Thermogravimetric Analysis (TGA) : Probe thermal stability of metal-organic frameworks (MOFs) formed with transition metals (e.g., Co, Ni) .
  • DFT Modeling : Simulate interaction energies between the ligand and metal centers (e.g., Cd²⁺ in {Cd₂(cppca)₂(H₂O)₅}n) .

Q. How can synthetic byproducts (e.g., regioisomers or dimeric species) be identified and minimized?

  • Methodological Answer :
  • LC-MS Monitoring : Track reaction progress in real-time to detect early-stage byproducts .
  • Isolation via Column Chromatography : Use gradient elution (hexane/ethyl acetate) to separate regioisomers .
  • Mechanistic Studies : Perform kinetic isotope effects (KIE) or Hammett plots to identify rate-determining steps favoring desired pathways .

Q. What are the challenges in designing catalytic applications (e.g., asymmetric catalysis) using derivatives of this compound?

  • Methodological Answer :
  • Steric and Electronic Tuning : Modify the ethoxycarbonyl group to enhance enantioselectivity (e.g., replace with bulkier tert-butoxycarbonyl) .
  • Metal Coordination Studies : Screen Pd, Rh, or Ru complexes for catalytic activity in cross-coupling or hydrogenation reactions .
  • In Situ Spectroscopy : Use Raman or XAFS to monitor ligand-metal interactions during catalysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid
Reactant of Route 2
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3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid

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